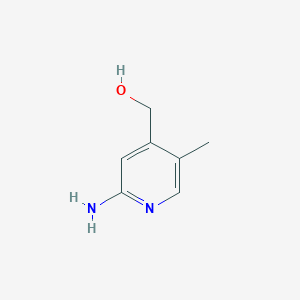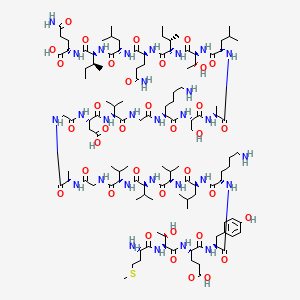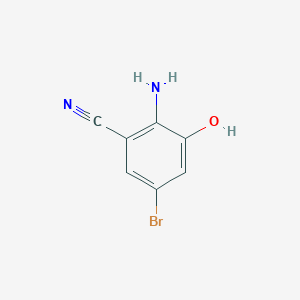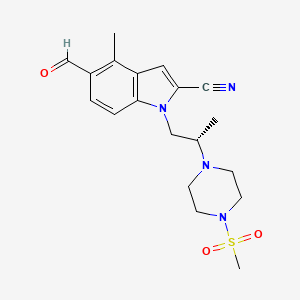
(2-Amino-5-methylpyridin-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Amino-5-methylpyridin-4-yl)methanol is a heterocyclic organic compound with the molecular formula C7H10N2O. It is a derivative of pyridine, featuring an amino group at the 2-position, a methyl group at the 5-position, and a hydroxymethyl group at the 4-position.
準備方法
Synthetic Routes and Reaction Conditions
One common synthetic route for (2-Amino-5-methylpyridin-4-yl)methanol involves the reduction of methyl 2-amino-5-methylpyridine-4-carboxylate using lithium aluminium tetrahydride in tetrahydrofuran at temperatures ranging from 0 to 20°C. The reaction is typically carried out for about 2 hours, followed by the addition of water and sodium hydroxide to complete the reduction process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in an industrial setting.
化学反応の分析
Types of Reactions
(2-Amino-5-methylpyridin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced further to modify the functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminium hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of (2-Amino-5-methylpyridin-4-yl)carboxylic acid.
Reduction: Formation of various reduced derivatives depending on the specific conditions.
Substitution: Formation of substituted pyridine derivatives with different functional groups.
科学的研究の応用
(2-Amino-5-methylpyridin-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用機序
The mechanism of action of (2-Amino-5-methylpyridin-4-yl)methanol largely depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The exact pathways and targets would vary based on the specific biological context and the functional groups present on the compound .
類似化合物との比較
Similar Compounds
2-Amino-4-methylpyridine: Lacks the hydroxymethyl group, making it less versatile in certain chemical reactions.
2-Amino-5-methylpyridine: Similar structure but without the hydroxymethyl group, affecting its reactivity and applications.
4-Amino-5-methyl-2-hydroxypyridine: Similar but with a hydroxyl group instead of a hydroxymethyl group, influencing its chemical behavior.
Uniqueness
(2-Amino-5-methylpyridin-4-yl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group on the pyridine ring. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .
特性
CAS番号 |
1033203-37-0 |
|---|---|
分子式 |
C7H10N2O |
分子量 |
138.17 g/mol |
IUPAC名 |
(2-amino-5-methylpyridin-4-yl)methanol |
InChI |
InChI=1S/C7H10N2O/c1-5-3-9-7(8)2-6(5)4-10/h2-3,10H,4H2,1H3,(H2,8,9) |
InChIキー |
CMQMMKOZGHFYJM-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(C=C1CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Bromo-3-[2-[2-(3-bromophenyl)ethylsulfonyl]ethyl]benzene](/img/structure/B13922340.png)


![4-[(3-Phenylpropoxy)methyl]piperidine](/img/structure/B13922364.png)




![Methyl 2-chloro-3-iodoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13922388.png)


![Bicyclo[4.1.0]hept-2-ene-7,7-dicarbonitrile](/img/structure/B13922403.png)


